molecular formula C8H10Cl2O2 B1314096 Cyclohexane-1,2-dicarbonyl dichloride CAS No. 34684-19-0

Cyclohexane-1,2-dicarbonyl dichloride

Cat. No. B1314096
CAS RN: 34684-19-0
M. Wt: 209.07 g/mol
InChI Key: YKZFIPRBWVEQBE-UHFFFAOYSA-N
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Description

Cyclohexane-1,2-dicarbonyl dichloride is a chemical compound with the molecular formula C8H10Cl2O2 . It is also known by other names such as 1,4-Cyclohexanedicarbonyl dichloride and Hexahydroterephthaloyl chloride .


Synthesis Analysis

The synthesis of 1,2-dicarbonyl compounds like Cyclohexane-1,2-dicarbonyl dichloride often involves oxidation reactions . For instance, the oxidation of alcohols using TEMPO as a catalyst and iodobenzene dichloride as a stoichiometric oxidant can yield α-diketones . The oxidation of 1,2-diols can also give α-diketones .


Molecular Structure Analysis

Cyclohexane-1,2-dicarbonyl dichloride contains a total of 22 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, and 2 acyl halogenides .


Chemical Reactions Analysis

1,2-Dicarbonyl compounds like Cyclohexane-1,2-dicarbonyl dichloride are known to be reactive. They can undergo various reactions, including halogenation, aldol addition, and alkylation . These reactions often proceed smoothly and under milder conditions with 1,2-diketones than with monoketones .

Scientific Research Applications

1. Azeotropic Mixture Formation

Cyclohexane-1,2-dicarbonyl dichloride is involved in the formation of azeotropic mixtures. For example, a study demonstrated that a mixture containing cyclohexane and 1,2-ethylene dichloride can form an azeotropic mixture. This mix includes 46% 1,2-ethylene dichloride by mole fraction, and the azeotropic temperature is 348.41 K. The addition of 1-butyl-3-methylimidazolium chloride to this system shifts the azeotropic point of cyclohexane+1,2-ethylene dichloride upwards (Zhang, Zhu, Wang, Wang, & Yue, 2015).

2. Chiral Compound Synthesis

Cyclohexane-1,2-dicarbonyl dichloride is used in the synthesis of chiral compounds. For instance, it was used to synthesize new C2-symmetric chiral bisamides. These were prepared from (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride and N-benzyl-substituted aromatic amines (Zhou & Xu, 2014).

3. Environmental Studies

In environmental science, cyclohexane-1,2-dicarbonyl dichloride-related compounds, such as 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), are studied for their presence in the environment. For instance, TBECH was identified in Canadian Arctic beluga and is used as an additive flame retardant. This study helps in understanding the environmental distribution and impact of such compounds (Tomy et al., 2008).

4. Hydrocarbon Degradation

Research has been conducted on the degradation of cyclohexane, a related compound to cyclohexane-1,2-dicarbonyl dichloride. For example, Rhodococcus sp. EC1 was isolated for its exceptional cyclohexane-degrading ability. Such studies are crucial for environmental bioremediation (Lee & Cho, 2008).

5. Plasticizer Research

Cyclohexane-1,2-dicarbonyl dichloride derivatives, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), are studied for their use as plasticizers. This research involves understanding the exposure and potential health impacts of such compounds, contributing significantly to consumer safety (Silva et al., 2013).

6. Chiral Ligand Synthesis

It's used in synthesizing chiral ligands. Forexample, (1R,2R)-(-)-1,2-bis(trimethylsilylamino)-cyclohexane was prepared using cyclohexane-1,2-diamine, a related compound, indicating its utility in the synthesis of complex chiral structures (Diansheng, 2009).

7. Crystal Structure Analysis

The compound has been used in crystallography for the study of crystal structures. For instance, the crystal structure of (1R,2R)-1,2-di­ammonio­cyclo­hexane dichloride was analyzed, providing insights into molecular configurations and intermolecular interactions (Farrugia, Cross, & Barley, 2001).

8. Identification of New Generation Plasticizers

Research has been conducted on identifying new generation plasticizers like 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters, offering safer alternatives to traditional plasticizers. This kind of study is vital for developing environmentally friendly and health-conscious materials (Dziwiński, Poźniak, & Lach, 2017).

9. Development of Catalytic Processes

Cyclohexane-1,2-dicarbonyl dichloride-related compounds are also important in catalytic processes. For example, cyclohexane serves as a hydrogen carrier in dehydrogenation processes, and research into efficient catalysts for such reactions is ongoing. This has significant implications for industrial chemical processes (Wang et al., 2018).

10. Occupational Health and Safety Studies

Studies on cyclohexane, a related compound, assess its use in industrial settings and its health impacts. Such research is crucial for establishing safe workplace practices and exposure limits (Knecht & Schaller, 2012).

Safety And Hazards

Cyclohexane-1,2-dicarbonyl dichloride is likely to have similar safety and hazard characteristics to other dicarbonyl compounds. For instance, it may be flammable and cause skin irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

cyclohexane-1,2-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZFIPRBWVEQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500563
Record name Cyclohexane-1,2-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-1,2-dicarbonyl dichloride

CAS RN

34684-19-0
Record name Cyclohexane-1,2-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-cyclohexanedicarbonyl dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Zhou, J Xu - Helvetica Chimica Acta, 2014 - Wiley Online Library
A series of new C 2 ‐symmetric (1S,2S)‐cyclohexane‐1,2‐dicarboxamides was synthesized from (1S,2S)‐cyclohexane‐1,2‐dicarbonyl dichloride and N‐benzyl‐substituted aromatic …
Number of citations: 2 onlinelibrary.wiley.com

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